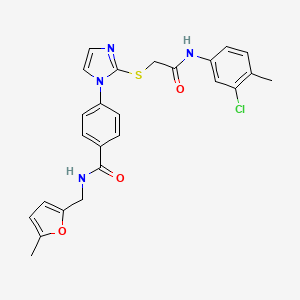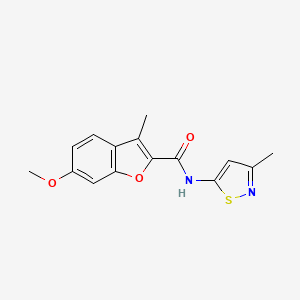![molecular formula C14H9NO3 B2723164 2-Phenylbenzo[d]oxazole-6-carboxylic acid CAS No. 594839-90-4](/img/structure/B2723164.png)
2-Phenylbenzo[d]oxazole-6-carboxylic acid
Descripción general
Descripción
2-Phenylbenzo[d]oxazole-6-carboxylic acid is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 .
Synthesis Analysis
The synthesis of this compound involves various methods. One such method involves the coupling between aromatic aldehydes with o-aminothiophenols . Another method involves the use of a MCM-41-type mesoporous silica loaded with samarium (Sm@l-MSN) as a catalyst .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C14H9NO3/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various pathways. For instance, the photolysis reaction of 2-Phenylbenzo[d]oxazole has been studied .Physical And Chemical Properties Analysis
This compound is a solid compound with a purity of 97%. It is recommended to be stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
2-Phenylbenzo[d]oxazole-6-carboxylic acid has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and antimicrobial agents. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In antimicrobial agents, this compound has been shown to have potent antibacterial and antifungal activities against various pathogens.
Mecanismo De Acción
The mechanism of action of 2-Phenylbenzo[d]oxazole-6-carboxylic acid is still under investigation, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In neurodegenerative diseases, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress, inflammation, and neuronal damage. In antimicrobial agents, this compound has been shown to have potent antibacterial and antifungal activities against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenylbenzo[d]oxazole-6-carboxylic acid has several advantages for lab experiments such as its ease of synthesis, stability, and versatility. This compound can be easily synthesized using simple reaction conditions, and it has been shown to be stable under various conditions. This compound is also a versatile compound that can be modified to improve its properties for various applications. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-Phenylbenzo[d]oxazole-6-carboxylic acid. One of the directions is to investigate its potential applications in other fields such as cardiovascular diseases, inflammatory diseases, and metabolic disorders. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its effects on various pathways and enzymes. Finally, the development of this compound derivatives with improved properties can lead to the discovery of new drugs for various diseases.
Safety and Hazards
Propiedades
IUPAC Name |
2-phenyl-1,3-benzoxazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSRYAQXSYGQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
594839-90-4 | |
| Record name | 2-phenyl-1,3-benzoxazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2723085.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-isopropoxybenzamide](/img/structure/B2723086.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2723088.png)

![N-[(4-cyanophenyl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2723093.png)

![N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2723096.png)

![methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2723099.png)
![N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide](/img/structure/B2723100.png)
